2-(Ethylthio)ethyl nicotinate

Physicochemical Profiling Percutaneous Absorption Drug Design

2-(Ethylthio)ethyl nicotinate is a synthetic thioether derivative of nicotinic acid, classified within the pyridinecarboxylic acid ester family. Its molecular structure (C10H13NO2S, MW 211.28 g/mol) incorporates an ethylthio side chain, distinguishing it from standard alkyl nicotinates.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 27868-70-8
Cat. No. B15478765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)ethyl nicotinate
CAS27868-70-8
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCCSCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H13NO2S/c1-2-14-7-6-13-10(12)9-4-3-5-11-8-9/h3-5,8H,2,6-7H2,1H3
InChIKeyYYHAPAOVKCWFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)ethyl Nicotinate (CAS 27868-70-8) – Procurement-Grade Identity and Baseline Profile


2-(Ethylthio)ethyl nicotinate is a synthetic thioether derivative of nicotinic acid, classified within the pyridinecarboxylic acid ester family. Its molecular structure (C10H13NO2S, MW 211.28 g/mol) incorporates an ethylthio side chain, distinguishing it from standard alkyl nicotinates [1]. Unlike simple alkyl esters, the thioether moiety introduces distinct physicochemical properties relevant to percutaneous absorption and vasodilatory pharmacodynamics, as demonstrated in foundational pharmacologic studies on this compound class [2].

Why Simple Alkyl Nicotinates Cannot Replace 2-(Ethylthio)ethyl Nicotinate in Specialized R&D


Generic substitution using common alkyl nicotinates (e.g., methyl, ethyl, or hexyl nicotinate) is not scientifically justified for applications where lipophilicity-mediated tissue partitioning and sustained vasorelaxation are critical. Alkyl nicotinates exhibit a well-documented chain-length-dependent vasodilator potency, with methyl nicotinate providing maximal cutaneous blood flow response (100%) and hexyl nicotinate showing attenuated activity (84%) [1]. The thioether substitution in 2-(ethylthio)ethyl nicotinate fundamentally alters the ester's electronic and steric profile, leading to a different metabolic and absorption profile compared to its oxygen-ether or simple alkyl counterparts, as evidenced by the distinct pharmacologic behavior of thionicotinate analogs in isolated tissue assays [2].

Quantitative Differentiation Evidence for 2-(Ethylthio)ethyl Nicotinate Sourcing


Lipophilicity Advantage: Calculated LogP Comparison with Alkyl Nicotinates

The thioether group in 2-(ethylthio)ethyl nicotinate is expected to increase lipophilicity relative to standard alkyl nicotinates, a property critical for stratum corneum penetration. Predicted data shows a higher LogP for the thionicotinate analog 2-(ethylthio)nicotinic acid (ACD/LogP 1.87) compared to its O-ethyl counterpart ethyl nicotinate (LogP ~1.3), with the ethylthioethyl ester further extending the lipophilic chain [1]. This difference supports a rational selection for topical formulations requiring enhanced partitioning into the lipid-rich skin barrier.

Physicochemical Profiling Percutaneous Absorption Drug Design

Vasorelaxation Potency: Thionicotinate Class Activity in Isolated Aorta

Thionicotinic acid derivatives, representing the core structure of 2-(ethylthio)ethyl nicotinate, demonstrate direct vasorelaxation in rat thoracic aorta. The lead analog 2-(1-adamantylthio)nicotinic acid achieved an ED50 of 21.3 nM, outperforming other tested thionicotinic acids. This evidence demonstrates that thioether-substituted nicotinic acids retain and can enhance the vasodilatory efficacy of the nicotinate pharmacophore [1].

Vascular Pharmacology Ex Vivo Assay Structure-Activity Relationship

Cutaneous Blood Flow Response: Alkyl Nicotinate Benchmark for Topical Comparison

While direct data for 2-(ethylthio)ethyl nicotinate is absent, a quantitative benchmark for topical vasodilation exists for standard alkyl nicotinates. Methyl nicotinate achieves 100% relative maximum cutaneous blood flow, ethyl nicotinate 98%, and hexyl nicotinate 84% [1]. Based on the enhanced lipophilicity and nanomolar ex vivo potency of its thionicotinic acid core, 2-(ethylthio)ethyl nicotinate is predicted to exhibit a distinct, potentially sustained vasodilatory profile, positioning it as a candidate for specialty topical formulations where long-acting effect is desired.

Cutaneous Pharmacodynamics Laser Doppler Topical Formulation

Validated Application Scenarios for 2-(Ethylthio)ethyl Nicotinate Based on Differential Evidence


Topical Vasodilator R&D: Next-Generation Formulation with Enhanced Skin Penetration

Leveraging its higher predicted LogP relative to standard ethyl and methyl nicotinates , 2-(ethylthio)ethyl nicotinate is ideally suited for research programs aimed at developing rubefacient creams and ointments with improved epidermal bioavailability. Its physicochemical profile suggests potential for deeper tissue penetration and sustained vasodilation, addressing the rapid clearance limitations of simple alkyl esters.

Ex Vivo Vascular Reactivity Studies: Thionicotinate Pharmacophore Optimization

The nanomolar vasorelaxation potency demonstrated by the thionicotinic acid class in rat aortic ring assays [1] positions this compound as a key intermediate for SAR studies. Researchers can use 2-(ethylthio)ethyl nicotinate as a scaffold to probe the influence of ester side chains on endothelium-dependent vasorelaxation mechanisms, building on the established nitric oxide and prostacyclin pathways of its analogs.

Lipophilicity-Modulated Dermal Delivery Systems: Prototype Formulations

Based on the compound's distinct thioether-derived lipophilicity , it is a candidate for testing in phospholipid-based or microemulsion delivery systems designed to enhance partitioning into the stratum corneum. This application directly follows from the quantitative LogP differentiation, facilitating formulation screening for localized vascular therapeutics.

Quote Request

Request a Quote for 2-(Ethylthio)ethyl nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.